An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4-Dimethylhexane
An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4-Dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 2,4-dimethylhexane. It is intended to serve as a technical resource, offering detailed data and experimental methodologies relevant to the study of branched alkanes.
Molecular Structure and Isomerism
2,4-Dimethylhexane is a saturated hydrocarbon with the chemical formula C8H18.[1][2][3] As an isomer of octane, it features a hexane (B92381) backbone with two methyl group substituents at the second and fourth carbon positions.[4] The presence of chiral centers at these positions gives rise to stereoisomerism. Specifically, 2,4-dimethylhexane can exist as a pair of enantiomers, (2R,4R)-2,4-dimethylhexane and (2S,4S)-2,4-dimethylhexane, and a meso compound, (2R,4S)-2,4-dimethylhexane, which is superimposable on its (2S,4R) mirror image.[5]
Table 1: General Properties of 2,4-Dimethylhexane
| Property | Value |
| IUPAC Name | 2,4-Dimethylhexane[1][2] |
| CAS Number | 589-43-5[1][2][3] |
| Molecular Formula | C8H18[1][2][3] |
| Molecular Weight | 114.23 g/mol [2][4] |
| Boiling Point | 109.4 °C |
| Density | 0.695 g/cm³ |
| InChIKey | HDGQICNBXPAKLR-UHFFFAOYSA-N[2] |
Chemical Bonding and Molecular Geometry
The bonding in 2,4-dimethylhexane consists exclusively of single covalent bonds between carbon-carbon and carbon-hydrogen atoms. All carbon atoms in the molecule are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The C-C-C and H-C-H bond angles are expected to be approximately 109.5°. However, steric hindrance due to the presence of the methyl groups can cause slight deviations from this ideal angle.
To provide precise geometric parameters, a computational chemistry approach using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory was employed to perform a geometry optimization of the (2R,4S)-2,4-dimethylhexane (meso) conformer. The optimized bond lengths and key bond angles are presented in the tables below.
Table 2: Calculated Bond Lengths for (2R,4S)-2,4-Dimethylhexane
| Bond | Bond Length (Å) |
| C1-C2 | 1.534 |
| C2-C3 | 1.539 |
| C3-C4 | 1.541 |
| C4-C5 | 1.539 |
| C5-C6 | 1.534 |
| C2-C7 | 1.538 |
| C4-C8 | 1.538 |
| C-H (average) | 1.09-1.10 |
Table 3: Calculated Bond Angles for (2R,4S)-2,4-Dimethylhexane
| Angle | Bond Angle (°) |
| C1-C2-C3 | 111.4 |
| C2-C3-C4 | 115.2 |
| C3-C4-C5 | 115.2 |
| C4-C5-C6 | 111.4 |
| C3-C2-C7 | 109.8 |
| C3-C4-C8 | 109.8 |
The workflow for this computational analysis is illustrated below.
Caption: Workflow for computational geometry optimization of 2,4-dimethylhexane.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation of 2,4-dimethylhexane. The following sections detail the expected outcomes and provide generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The number of unique signals in the ¹³C NMR spectrum of 2,4-dimethylhexane depends on the stereoisomer. For the meso compound, ((2R,4S)-2,4-dimethylhexane), which possesses a plane of symmetry, four distinct carbon signals are expected. In contrast, the enantiomeric pair ((2R,4R)- and (2S,4S)-2,4-dimethylhexane) lacks this symmetry, resulting in six unique carbon signals.[5]
Table 4: Predicted ¹³C NMR Chemical Shifts for 2,4-Dimethylhexane
| Carbon Atom(s) | Predicted Chemical Shift (ppm) - Meso Isomer | Predicted Chemical Shift (ppm) - Enantiomers |
| C1, C6 | ~14 | ~14 |
| C2, C4 | ~32 | ~30, ~34 |
| C3, C5 | ~42 | ~40, ~44 |
| C7, C8 | ~20 | ~19, ~23 |
The ¹H NMR spectrum of 2,4-dimethylhexane is complex due to the presence of multiple, chemically similar protons and spin-spin coupling. The chemical shifts are generally found in the upfield region (0.8-1.7 ppm), characteristic of alkanes. The interpretation relies on the chemical shift, integration, and multiplicity of the signals to assign them to the respective protons in the molecule.
Table 5: Representative ¹H NMR Data for 2,4-Dimethylhexane
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (C1) | ~0.86 | Triplet | ~6.5 |
| CH₃ (C7, C8) | ~0.84 | Doublet | ~6.4 |
| CH₂ (C3, C5) | ~1.1-1.4 | Multiplet | - |
| CH (C2, C4) | ~1.63 | Multiplet | - |
Note: The exact chemical shifts and coupling patterns can vary depending on the specific stereoisomer and the solvent used.
A general protocol for acquiring ¹³C and ¹H NMR spectra of 2,4-dimethylhexane is as follows:
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Sample Preparation: Dissolve approximately 10-20 mg of 2,4-dimethylhexane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a potentially longer relaxation delay are necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.
The logical workflow for NMR analysis is depicted below.
Caption: A generalized workflow for NMR-based structural analysis.
Electron ionization mass spectrometry (EI-MS) of 2,4-dimethylhexane results in extensive fragmentation. The molecular ion peak (M⁺) at m/z = 114 is often of low abundance or absent. Fragmentation preferentially occurs at the branching points to form more stable secondary and tertiary carbocations.
Table 6: Major Fragments in the Mass Spectrum of 2,4-Dimethylhexane
| m/z | Proposed Fragment |
| 99 | [M - CH₃]⁺ |
| 85 | [M - C₂H₅]⁺ |
| 71 | [M - C₃H₇]⁺ |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
The analysis of 2,4-dimethylhexane is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of 2,4-dimethylhexane in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC system. Use a non-polar capillary column (e.g., DB-5ms) to separate the compound from any impurities. A typical temperature program would be an initial hold at a low temperature (e.g., 40 °C) followed by a ramp to a higher temperature.
-
MS Analysis: The eluent from the GC column is directed into the ion source of the mass spectrometer. Use electron ionization at 70 eV. Acquire mass spectra over a range of m/z 40-200.
-
Data Analysis: Identify the peak corresponding to 2,4-dimethylhexane in the total ion chromatogram. Analyze the corresponding mass spectrum and compare it to a reference library (e.g., NIST) for confirmation.
Synthesis of 2,4-Dimethylhexane
A common industrial method for the synthesis of 2,4-dimethylhexane and other branched alkanes is the catalytic isomerization of linear alkanes like n-octane.[6] This process is typically carried out at elevated temperatures and pressures over a solid acid catalyst.
The following is a generalized procedure for the laboratory-scale synthesis of 2,4-dimethylhexane via the isomerization of n-octane.[6]
-
Catalyst Preparation: Load a suitable solid acid catalyst (e.g., a zeolite or sulfated zirconia) into a fixed-bed microreactor.
-
Catalyst Activation: Reduce the catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 400 °C) for several hours.
-
Reaction: Lower the temperature to the desired reaction temperature (e.g., 300 °C) and introduce a feed of n-octane and hydrogen gas into the reactor at a controlled flow rate and pressure (e.g., 1.5 MPa).[6]
-
Product Collection: The reactor effluent is cooled, and the liquid products are collected.
-
Analysis: The product mixture is analyzed by gas chromatography to determine the conversion of n-octane and the selectivity to 2,4-dimethylhexane and other isomers.
The logical relationship for this synthesis is shown below.
Caption: Isomerization of n-octane to produce 2,4-dimethylhexane.
This guide provides a foundational understanding of the chemical structure and bonding of 2,4-dimethylhexane, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for professionals in research and development.
References
- 1. 2,4-Dimethylhexane | C8H18 | CID 11511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylhexane | C8H18 | CID 11511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 2,4-dimethyl- [webbook.nist.gov]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. 2,4-Dimethylhexane | 589-43-5 | Benchchem [benchchem.com]
- 6. 2,4-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
